molecular formula C16H23NO4 B6721310 N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide

N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide

Cat. No.: B6721310
M. Wt: 293.36 g/mol
InChI Key: XIVPLBYOYPSBQA-NSHDSACASA-N
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Description

N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy group, and a pyran ring

Properties

IUPAC Name

N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11(12-7-5-4-6-8-12)17(2)16(19)14-9-13(18)15(20-3)10-21-14/h9-12H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPLBYOYPSBQA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N(C)C(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N(C)C(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the methoxy group and the cyclohexylethyl group. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carboxamides with different substituents on the pyran ring or the cyclohexyl group. Examples include:

  • N-[(1S)-1-cyclohexylethyl]-5-hydroxy-N-methyl-4-oxopyran-2-carboxamide
  • N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-ethyl-4-oxopyran-2-carboxamide

Uniqueness

N-[(1S)-1-cyclohexylethyl]-5-methoxy-N-methyl-4-oxopyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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